molecular formula C12H4Cl4O B1345142 1,3,7,8-Tetrachlorodibenzofuran CAS No. 57117-35-8

1,3,7,8-Tetrachlorodibenzofuran

Cat. No.: B1345142
CAS No.: 57117-35-8
M. Wt: 306 g/mol
InChI Key: CSXDVUGDFSYXTD-UHFFFAOYSA-N
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Description

1,3,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with a chemical formula of C₁₂H₄Cl₄O. It belongs to the family of chlorinated benzofurans, which contain between one and eight chlorine atoms attached to the parent dibenzofuran ring system . This compound is known for its environmental persistence and potential toxicological effects.

Chemical Reactions Analysis

1,3,7,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Mechanism of Action

The toxicological effects of 1,3,7,8-Tetrachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a cascade of events leading to changes in gene expression, altered metabolism, and disruption of cellular processes . This mechanism is similar to other dioxin-like compounds, contributing to its carcinogenic and immunotoxic effects.

Comparison with Similar Compounds

1,3,7,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofurans (PCDFs) family, which includes compounds with varying numbers of chlorine atoms. Similar compounds include:

These compounds share structural similarities and toxicological properties but differ in their chlorine substitution patterns, affecting their environmental persistence and biological activity.

Properties

IUPAC Name

1,3,7,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-9(16)12-6-3-7(14)8(15)4-10(6)17-11(12)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXDVUGDFSYXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=CC(=C(C=C32)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205752
Record name 1,3,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-35-8
Record name 1,3,7,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNA8S2U51O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the formation of 1,3,7,8-Tetrachlorodibenzofuran significant in the dechlorination of 1,2,3,4,7,8-Hexachlorodibenzofuran?

A: The study demonstrates that a mixed culture containing Dehalococcoides ethenogenes strain 195 can dechlorinate 1,2,3,4,7,8-Hexachlorodibenzofuran. Interestingly, this process leads to the formation of this compound, alongside 1,2,4,8-Tetrachlorodibenzofuran. The significance lies in the absence of any 2,3,7,8-substituted congeners as dechlorination products. This specific dechlorination pattern, avoiding the 2,3,7,8-substitution, indicates a detoxification reaction []. This is crucial because 2,3,7,8-substituted PCDD/Fs are known to be the most toxic. Therefore, the formation of this compound, a less toxic congener, highlights a potential bioremediation pathway for these hazardous compounds.

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